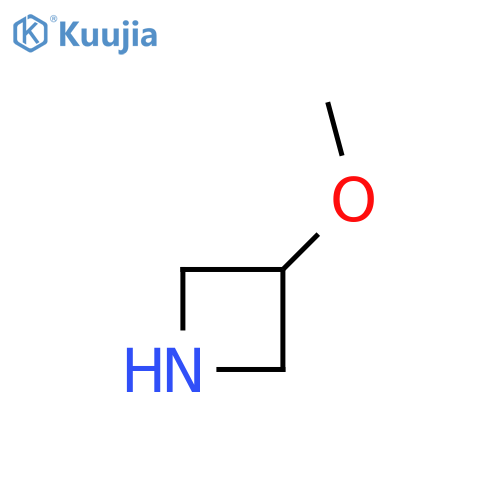Cas no 110925-17-2 (3-methoxyazetidine)

3-methoxyazetidine structure
商品名:3-methoxyazetidine
3-methoxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-methoxyazetidine
- AGN-PC-00MF44
- WTI-11601
- ACMC-1BQI1
- Azetidine, 3-methoxy-
- CTK0G1973
- SureCN11969
- 3-METHOXY-AZETIDINE
- BCP25457
- EN300-146096
- 110925-17-2
- DTXSID90539612
- SB10064
- F8880-0543
- AMY33741
- AKOS005264470
- PS-15333
- CS-0005429
- A855613
- MFCD05663973
- J-512779
- AVPAYFOQPGPSCC-UHFFFAOYSA-N
-
- MDL: MFCD05663973
- インチ: InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3
- InChIKey: AVPAYFOQPGPSCC-UHFFFAOYSA-N
- ほほえんだ: COC1CNC1
計算された属性
- せいみつぶんしりょう: 87.06847
- どういたいしつりょう: 87.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 42.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 色と性状: Yellow to Brown Liquid
- 密度みつど: 0.96±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 93.8±33.0 ºC (760 Torr),
- フラッシュポイント: 19.3±14.8 ºC,
- ようかいど: 可溶性(442 g/l)(25ºC)、
- PSA: 21.26
3-methoxyazetidine セキュリティ情報
- シグナルワード:Danger
- 危害声明: H303;H315;H318;H335
- 警告文: P261;P280;P305+P351+P338
- ちょぞうじょうけん:-20 °C
3-methoxyazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 63504-1/G |
3-METHOXYAZETIDINE |
110925-17-2 | 95% | 1g |
$204 | 2023-09-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00226-10G |
3-methoxyazetidine |
110925-17-2 | 97% | 10g |
¥ 7,999.00 | 2023-04-03 | |
| eNovation Chemicals LLC | D210265-250mg |
3-METHOXY-AZETIDINE HCl |
110925-17-2 | 95% | 250mg |
$225 | 2024-05-24 | |
| eNovation Chemicals LLC | D494109-10G |
3-methoxyazetidine |
110925-17-2 | 97% | 10g |
$1305 | 2024-05-23 | |
| TRC | M269568-10mg |
3-Methoxyazetidine |
110925-17-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M269568-50mg |
3-Methoxyazetidine |
110925-17-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1123632-100g |
3-Methoxy-azetidine |
110925-17-2 | 95% | 100g |
$500 | 2024-07-28 | |
| Enamine | EN300-146096-0.1g |
3-methoxyazetidine |
110925-17-2 | 95.0% | 0.1g |
$19.0 | 2025-02-21 | |
| abcr | AB285102-5 g |
3-Methoxy-azetidine, 95%; . |
110925-17-2 | 95% | 5 g |
€1,470.00 | 2023-07-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0002-5g |
3-Methoxy-azetidine |
110925-17-2 | 96% | 5g |
381.62CNY | 2021-05-07 |
3-methoxyazetidine 関連文献
-
Daniele Antermite,Leonardo Degennaro,Renzo Luisi Org. Biomol. Chem. 2017 15 34
110925-17-2 (3-methoxyazetidine) 関連製品
- 88536-21-4(3-Ethoxyazetidine)
- 871791-79-6(3-Isopropoxy-azetidine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 13769-43-2(potassium metavanadate)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:110925-17-2)3-methoxyazetidine

清らかである:99%/99%/99%
はかる:1.0g/5.0g/10.0g
価格 ($):200.0/601.0/1002.0